Octyl decanoate

Description

Properties

IUPAC Name |

octyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-7-9-11-12-14-16-18(19)20-17-15-13-10-8-6-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPZGPXWSVHWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

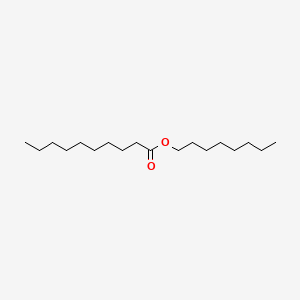

CCCCCCCCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062321 | |

| Record name | Decanoic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2306-92-5 | |

| Record name | Octyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2306-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl caprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002306925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4042MLV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Octyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl decanoate (B1226879) (CAS No. 2306-92-5), also known as octyl caprate, is the ester of octanol (B41247) and decanoic acid.[1][2] With its unique combination of properties, including low volatility, good solvency, and a favorable safety profile, it has garnered interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of the core chemical properties of octyl decanoate, with a focus on its relevance to research, particularly in the realm of drug development as a potential skin penetration enhancer.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, fatty, or waxy odor.[2][3] It is characterized by its lipophilic nature, being practically insoluble in water but soluble in alcohols and dimethyl sulfoxide (B87167) (DMSO).[2][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₆O₂ | [6] |

| Molecular Weight | 284.48 g/mol | [6] |

| CAS Number | 2306-92-5 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Mild, fatty, waxy | [2] |

| Density | 0.864 g/cm³ at 25°C | [7] |

| Boiling Point | 334.00 to 336.00 °C at 760 mmHg | [2] |

| Melting Point | -0.7 °C | [7] |

| Flash Point | 158.5 °C | [7] |

| Vapor Pressure | 0.000126 mmHg at 25 °C (estimated) | [2] |

| logP (o/w) | 7.918 (estimated) | [2] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble (0.00371 mg/L at 25°C, est.) | [2] |

| Alcohol | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

| Ethanol (96%) | Miscible | [5] |

| Ether | Soluble | [8] |

| Chloroform | Soluble | [8] |

Chemical Reactivity and Synthesis

The primary chemical reactions involving this compound are hydrolysis and transesterification. Hydrolysis, the cleavage of the ester bond by water, yields decanoic acid and octanol. Transesterification involves the reaction with another alcohol to form a different ester.[6]

The synthesis of this compound is most commonly achieved through Fischer esterification of decanoic acid and octanol or through enzymatic catalysis.

Fischer Esterification Logical Workflow

Caption: Logical workflow for the synthesis of this compound via Fischer esterification.

Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a generalized procedure based on standard Fischer esterification techniques.[9][10][11][12]

Materials:

-

Decanoic acid

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine decanoic acid and a molar excess of 1-octanol (e.g., 1.2 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-5 mol%).

-

Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected as it forms, driving the equilibrium towards the product. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to remove unreacted starting materials and any high-boiling impurities.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes an immobilized lipase for a more environmentally friendly synthesis.[13]

Materials:

-

Decanoic acid

-

1-Octanol

-

Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

-

Organic solvent (optional, e.g., hexane)

Procedure:

-

Reaction Setup: In a temperature-controlled shaker flask, combine equimolar amounts of decanoic acid and 1-octanol. A solvent-free system can be used, or a minimal amount of an organic solvent like hexane (B92381) can be added.

-

Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total substrates).

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with continuous shaking for 24-48 hours. Monitor the conversion by GC analysis of small aliquots.

-

Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.

-

Purification: The liquid phase, containing the this compound product, can be purified by vacuum distillation to remove any unreacted starting materials.

Analytical Methods

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

Table 3: Analytical Methods for this compound

| Technique | Purpose | Typical Parameters |

| Gas Chromatography (GC) | Purity assessment and reaction monitoring | Column: VF-17ms (30 m x 0.25 mm x 0.25 µm) or similar; Carrier Gas: Helium; Injector Temp: 250°C; Oven Program: Initial 55°C, ramp to 300°C; Detector: FID or MS. |

| Infrared (IR) Spectroscopy | Functional group identification | Look for the characteristic ester C=O stretch around 1740 cm⁻¹ and C-O stretches. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H NMR will show characteristic signals for the octyl and decanoyl chains. ¹³C NMR will confirm the presence of the ester carbonyl carbon around 173 ppm. |

Applications in Drug Development: Skin Penetration Enhancement

This compound, along with other fatty acid esters, is recognized for its potential as a skin penetration enhancer in topical and transdermal drug delivery systems.[1][14][15] These enhancers reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the absorption of active pharmaceutical ingredients (APIs).

Mechanism of Action

The primary mechanism by which fatty acid esters like this compound enhance skin penetration is through the disruption of the highly ordered lipid matrix of the stratum corneum.[14][15] This can be visualized as the insertion of the lipophilic ester molecules between the organized lipid bilayers, leading to an increase in fluidity and the creation of more permeable domains. This disruption facilitates the diffusion of drug molecules through the skin barrier.

Signaling Pathway of Skin Penetration Enhancement

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Experimental Protocol: In Vitro Skin Permeation Study

This protocol outlines a general method for evaluating the effect of this compound on the permeation of a model drug through an excised skin membrane using a Franz diffusion cell.

Materials:

-

Excised human or animal skin (e.g., porcine ear skin)

-

Franz diffusion cells

-

Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the drug)

-

Model drug

-

Test formulation containing the model drug and this compound

-

Control formulation containing the model drug without this compound

-

High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

-

Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat. Cut the skin to the appropriate size to fit the Franz diffusion cells.

-

Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution. Ensure no air bubbles are trapped beneath the skin.

-

Dosing: Apply a precise amount of the test or control formulation to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.

-

Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The slope of the linear portion of this plot gives the steady-state flux. The enhancement ratio (ER) can be calculated by dividing the flux from the test formulation by the flux from the control formulation.

Safety and Toxicology

This compound is generally considered to have a low order of toxicity and is not classified as a hazardous substance.[16]

Table 4: Toxicological Profile of this compound

| Endpoint | Result | Source(s) |

| Acute Oral Toxicity | Not determined; related fatty acid esters have very low acute oral toxicity (LD₅₀ > 5 g/kg in rats) | [17] |

| Acute Dermal Toxicity | Not determined; not expected to be toxic via dermal route | [16] |

| Skin Irritation | Not classified as a skin irritant; some studies on related compounds show mild to moderate irritation at high concentrations | [16][17] |

| Eye Irritation | Not classified as an eye irritant; studies on related compounds show minimal to mild irritation | [16][17][18] |

| Skin Sensitization | Not classified as a skin sensitizer | [16] |

| Mutagenicity | Not classified as a mutagen | [16] |

| Carcinogenicity | Not classified as a carcinogen | [16] |

Handling and Storage:

-

Handling: Ensure good ventilation of the work station. Wear personal protective equipment, including safety glasses and gloves. Do not eat, drink, or smoke when using this product. Always wash hands after handling.[16]

-

Storage: Store in a well-ventilated place. Keep cool.[16]

Conclusion

This compound is a versatile ester with well-defined chemical and physical properties. Its synthesis is achievable through established methods like Fischer esterification and enzymatic catalysis. Of particular interest to the pharmaceutical sciences is its role as a skin penetration enhancer, which is attributed to its ability to disrupt the lipid organization of the stratum corneum. With a favorable safety profile, this compound continues to be a compound of interest for researchers and drug development professionals exploring novel topical and transdermal delivery systems. Further research into its specific interactions with skin lipids and quantitative solubility in a broader range of solvents would provide even greater utility for formulation development.

References

- 1. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers | Semantic Scholar [semanticscholar.org]

- 2. This compound, 2306-92-5 [thegoodscentscompany.com]

- 3. utsi.edu [utsi.edu]

- 4. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5333-42-6 CAS MSDS (2-Octyl-1-dodecanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Buy this compound | 2306-92-5 | >98% [smolecule.com]

- 7. echemi.com [echemi.com]

- 8. OCTADECANOL - OCTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. athabascau.ca [athabascau.ca]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemsafetypro.com [chemsafetypro.com]

- 17. researchgate.net [researchgate.net]

- 18. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to Octyl Decanoate (CAS 2306-92-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl decanoate (B1226879) (CAS 2306-92-5), also known as octyl caprate, is the ester formed from the reaction of decanoic acid and octanol.[1] This lipophilic compound is a colorless to pale yellow liquid with a characteristic mild, waxy, and fatty odor.[2][3] Due to its properties as an emollient, solvent, and penetration enhancer, octyl decanoate has found applications in the cosmetic, fragrance, and food industries.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, potential applications in drug development, and safety information for this compound, tailored for a scientific audience.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various formulations and experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 2306-92-5 | [1][4][5][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | Octyl caprate, Decanoic acid, octyl ester, n-Octyl decanoate | [1][5][6][7] |

| Molecular Formula | C18H36O2 | [1][4][5][6] |

| Molecular Weight | 284.48 g/mol | [1][4][5][8][6] |

| InChI Key | HRPZGPXWSVHWPB-UHFFFAOYSA-N | [1][5][6] |

| SMILES | CCCCCCCCCC(=O)OCCCCCCCC | [1] |

| Physical Properties | ||

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Mild fatty waxy | |

| Melting Point | -0.7 °C | [1][4] |

| Boiling Point | 334.00 to 336.00 °C @ 760.00 mm Hg | [1][2][5] |

| Density | 0.864 g/cm³ | [4][5] |

| Flash Point | 158.33 °C (317.00 °F) | [2][4][5] |

| Vapor Pressure | 0.000126 mmHg @ 25.00 °C (estimated) | [2][5] |

| Refractive Index | 1.442 | [4][5] |

| Solubility | ||

| Water | 0.00371 mg/L @ 25 °C (estimated) | [2] |

| Organic Solvents | Soluble in alcohol and DMSO | [1][2] |

| Partition Coefficient | ||

| logP (o/w) | 7.918 (estimated) | [2] |

Synthesis and Chemical Reactions

This compound is primarily synthesized through the esterification of decanoic acid and n-octanol. This reaction can be catalyzed by acids or enzymes.

Catalytic Esterification

The most common method for synthesizing this compound is through a direct esterification reaction.

Experimental Protocol: Acid-Catalyzed Esterification

A typical laboratory-scale synthesis of this compound via acid-catalyzed esterification is as follows:

-

Reactant Preparation: Decanoic acid and n-octanol are mixed in a suitable molar ratio (e.g., 1:1 or with an excess of one reactant to drive the equilibrium).

-

Catalyst Addition: A strong acid catalyst, such as sulfuric acid or a solid acid resin like Dowex, is added to the reaction mixture.[1]

-

Reaction Conditions: The mixture is heated to a temperature range of 393-423 K.[1] To favor the formation of the ester, water, a byproduct of the reaction, is continuously removed, for example, by using a Dean-Stark apparatus.[9]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or by measuring the acid value of the reaction mixture.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The catalyst is neutralized or filtered off. The crude product is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid and unreacted starting materials. The final product is purified by distillation under reduced pressure.

Enzymatic Esterification

Lipases can also be employed as biocatalysts for the synthesis of this compound. This method offers advantages such as milder reaction conditions and higher specificity.

Experimental Protocol: Lipase-Mediated Esterification

-

Enzyme and Substrate Preparation: A lipase, such as that from Humicola lanuginosa, is immobilized or used in its free form.[1] Decanoic acid and n-octanol are dissolved in a suitable organic solvent, like hexane, to create a non-aqueous environment that favors synthesis over hydrolysis.[1]

-

Reaction Conditions: The enzyme is added to the substrate solution, and the mixture is incubated at a controlled temperature, typically between 40-60°C, with agitation.[1]

-

Water Activity Control: The water activity of the system is a critical parameter and is kept low to drive the equilibrium towards ester formation.[9]

-

Reaction Monitoring: The synthesis of this compound is monitored over time using methods like GC to determine the conversion rate.

-

Product Recovery: After the reaction, the enzyme is separated by filtration. The solvent is then removed under vacuum, and the resulting this compound can be further purified if necessary.

Chemical Reactions

This compound can undergo hydrolysis and transesterification reactions.

-

Hydrolysis: In the presence of water, and typically catalyzed by an acid or a base, the ester bond of this compound can be cleaved to yield decanoic acid and octanol.[1]

-

Transesterification: this compound can react with another alcohol in the presence of a suitable catalyst to form a different ester and release octanol.[1]

Applications in Drug Development

While primarily used in the cosmetic and fragrance industries, the physicochemical properties of this compound suggest its potential utility in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.

-

Emollient and Vehicle: Its oily nature and good spreading characteristics make it a suitable vehicle for lipophilic active pharmaceutical ingredients (APIs) in creams, lotions, and ointments.

-

Solvent: this compound can act as a solvent for poorly water-soluble drugs, potentially enhancing their solubility in topical formulations.

-

Penetration Enhancer: As a fatty acid ester, it may function as a penetration enhancer, facilitating the transport of APIs across the stratum corneum. This is an area that warrants further investigation to quantify its efficacy and understand the underlying mechanisms.

Analytical Characterization

The purity and identity of this compound can be confirmed using a variety of analytical techniques.

Experimental Protocols: Analytical Methods

-

Gas Chromatography (GC): A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column can be used to determine the purity of this compound. The retention time under specific temperature programming conditions would be characteristic of the compound.

-

Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry can provide structural information through the fragmentation pattern of the molecule, confirming its identity.[6]

-

Fourier-Transform Infrared Spectroscopy (FTIR): An FTIR spectrum of this compound will show characteristic absorption bands for the ester functional group, including a strong C=O stretching vibration around 1740 cm⁻¹ and C-O stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the complete chemical structure of this compound, confirming the connectivity of the octyl and decanoyl chains.

Safety and Handling

Based on available data, this compound is considered to be of low toxicity and is not classified as a hazardous substance.[2][7]

Table 2: Safety Information for this compound

| Hazard Category | Classification | Source(s) |

| GHS Classification | Not classified | [2][7] |

| NFPA Health Hazard | 0 - No significant risk to health | [7] |

| NFPA Fire Hazard | 1 - Must be preheated before ignition can occur | [7] |

| NFPA Reactivity | 0 - Normally stable | [7] |

| First Aid Measures | ||

| Inhalation | Remove to fresh air. | [7] |

| Skin Contact | Wash with plenty of water. | [7] |

| Eye Contact | Rinse with water as a precaution. | [7] |

| Ingestion | Call a poison center or doctor if you feel unwell. | [7] |

It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), such as gloves and safety glasses, as per good laboratory practice.[7]

Conclusion

This compound is a well-characterized fatty acid ester with established applications in various industries. For drug development professionals, its properties as a lipophilic solvent and emollient present opportunities for its use in topical and transdermal formulations. Further research is warranted to fully explore its potential as a penetration enhancer and its compatibility with a wider range of active pharmaceutical ingredients. The synthetic routes are straightforward, and a suite of analytical methods is available for its characterization and quality control. Its favorable safety profile makes it an attractive excipient for consideration in pharmaceutical product development.

References

- 1. Buy this compound | 2306-92-5 | >98% [smolecule.com]

- 2. This compound, 2306-92-5 [thegoodscentscompany.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CAS#:2306-92-5 | Chemsrc [chemsrc.com]

- 6. Decanoic acid, octyl ester [webbook.nist.gov]

- 7. synerzine.com [synerzine.com]

- 8. 2306-92-5 | MFCD01050432 | this compound [aaronchem.com]

- 9. This compound | 2306-92-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to Octyl Decanoate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl decanoate (B1226879) (CAS No. 2306-92-5), also known as octyl caprate, is the ester formed from the reaction of decanoic acid and octanol.[1] With the molecular formula C18H36O2, this long-chain fatty acid ester is a clear, oily liquid with a mild, waxy, and fatty odor.[1][2] While traditionally used in the fragrance and cosmetics industries as an emollient and skin-conditioning agent, its physicochemical properties make it a compound of interest for pharmaceutical applications, particularly in the realm of topical and transdermal drug delivery.[1][2] This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, analysis, and potential applications of octyl decanoate for professionals in drug development and scientific research.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the tables below, providing essential data for formulation and analytical development.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C18H36O2 | [1] |

| Molecular Weight | 284.5 g/mol | [1] |

| CAS Number | 2306-92-5 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Octyl caprate, Decanoic acid, octyl ester | [1] |

| Appearance | Clear, oily liquid | [3] |

| Melting Point | -0.7 °C | [4] |

| Boiling Point | 334.00 to 336.00 °C @ 760.00 mm Hg | [2] |

| Density | 0.864 g/cm³ | [4] |

| Flash Point | 158.5 °C (317.00 °F) | [2][4] |

| Solubility | Soluble in alcohol and DMSO. Water solubility is very low (est. 0.00371 mg/L @ 25 °C). | [1][2] |

| logP (o/w) | 7.918 (estimated) | [2] |

Table 2: Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 285.27883 | 179.2 |

| [M+Na]⁺ | 307.26077 | 181.6 |

| [M-H]⁻ | 283.26427 | 177.3 |

| [M+NH₄]⁺ | 302.30537 | 195.3 |

| [M+K]⁺ | 323.23471 | 179.0 |

| [M]⁺ | 284.27100 | 186.6 |

| [M]⁻ | 284.27210 | 186.6 |

Data obtained from predicted values.

Spectroscopic data, including 13C NMR, Vapor Phase IR, and Mass Spectrometry (GC-MS), are available for this compound, which are crucial for its identification and purity assessment.[5]

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being catalytic esterification and enzymatic synthesis.

Catalytic Esterification (Fischer Esterification)

This method involves the reaction of decanoic acid with n-octanol in the presence of an acid catalyst, such as sulfuric acid.[1] The reaction is driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus.

Experimental Protocol: Acid-Catalyzed Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine decanoic acid (1.0 mol), 1-octanol (B28484) (1.2 mol), and an azeotropic solvent such as toluene.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 mol) to the reaction mixture while stirring.

-

Reaction: Heat the mixture to reflux (approximately 110-120°C). The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid by washing the mixture with a saturated solution of sodium bicarbonate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Enzymatic Synthesis

Lipase-catalyzed esterification offers a milder and more environmentally friendly alternative to chemical synthesis.[6] Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym® 435), are often used to facilitate easy separation and reuse of the biocatalyst.[7]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

-

Reactant Preparation: In a temperature-controlled reaction vessel, combine decanoic acid (1.0 mol) and 1-octanol (1.0 to 3.0 mol). The reaction can be run solvent-free or in a non-polar organic solvent like hexane (B92381).

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435, typically 1-10% by weight of the total substrates).

-

Reaction Conditions: Incubate the mixture at a controlled temperature, generally between 40-60°C, with continuous stirring or shaking.

-

Monitoring: Monitor the formation of this compound over time using GC or high-performance liquid chromatography (HPLC).

-

Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent and dried for reuse.

-

Purification: Remove the solvent (if used) and any unreacted starting materials under reduced pressure. The product can be further purified by vacuum distillation if necessary.

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Analytical Methods

The purity and identity of this compound are typically assessed using gas chromatography coupled with mass spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent, such as hexane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector, typically at 250°C.

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is used to ensure good separation. For example, start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5-10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: m/z 40-550.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis: The retention time of the this compound peak is used for identification against a standard. The mass spectrum is compared with a reference library (e.g., NIST) to confirm the identity.[8] The fragmentation pattern of esters typically shows characteristic losses of the alkoxy group and fragments related to the acyl chain. Purity is determined by the relative peak area of the this compound.

Applications in Drug Development

While not extensively studied as a primary active pharmaceutical ingredient (API), this compound and similar long-chain fatty acid esters hold promise as excipients in pharmaceutical formulations, particularly for topical and transdermal drug delivery.

Skin Penetration Enhancement

The lipophilic nature of this compound allows it to interact with the lipid matrix of the stratum corneum, the primary barrier of the skin.[9] Like other fatty acid esters, it is postulated to enhance the penetration of APIs by disrupting the ordered structure of the intercellular lipids, thereby increasing their fluidity and permeability.[9] This mechanism is thought to create more permeable pathways for drug molecules to diffuse through the skin. Although direct studies on this compound as a penetration enhancer are limited, related compounds like decyl oleate (B1233923) have demonstrated this effect.[9]

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Emollient and Solvent in Topical Formulations

This compound's properties as an emollient and its ability to dissolve lipophilic APIs make it a suitable candidate for inclusion in creams, lotions, and ointments.[1] Its non-greasy feel and good spreading characteristics can improve the aesthetic and sensory properties of topical formulations, which can in turn enhance patient compliance.

Toxicological Profile

The toxicological data for this compound itself is not extensively detailed in publicly available literature.[2] However, information on structurally related compounds and its constituent parts (decanoic acid and octanol) can provide an initial assessment. A study on a mixture of diesters including octanoic and decanoic acids found low acute oral and dermal toxicity (LD50 > 2,000 mg/kg bw in rats).[10] As with any excipient, a full toxicological evaluation would be necessary for its inclusion in a pharmaceutical formulation.

Conclusion

This compound is a well-characterized fatty acid ester with established applications in the cosmetics industry. For the pharmaceutical scientist, its lipophilic nature, solvent capacity, and potential as a skin penetration enhancer present opportunities for its use in the development of topical and transdermal drug delivery systems. The detailed synthesis and analytical protocols provided in this guide offer a foundation for researchers to explore the utility of this compound in novel drug formulations. Further research is warranted to fully elucidate its efficacy and safety profile as a pharmaceutical excipient.

References

- 1. Buy this compound | 2306-92-5 | >98% [smolecule.com]

- 2. This compound, 2306-92-5 [thegoodscentscompany.com]

- 3. Cas 5333-42-6,2-Octyl-1-dodecanol | lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | 2306-92-5 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Decanoic acid, octyl ester [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Synthesis of Octyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing octyl decanoate (B1226879), an ester with significant applications in the pharmaceutical, cosmetic, and flavor industries. This document details the core methodologies, including traditional acid-catalyzed esterification and modern enzymatic synthesis, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and replication.

Introduction to Octyl Decanoate Synthesis

This compound is synthesized through the esterification of decanoic acid and octanol. The reaction is reversible and typically requires a catalyst to achieve practical conversion rates within a reasonable timeframe. The primary methods of synthesis involve the use of homogeneous acid catalysts, heterogeneous solid acid catalysts, and lipases. The choice of method is often dictated by factors such as desired yield, purity requirements, scalability, and environmental considerations.

Synthetic Methodologies

Acid-Catalyzed Esterification

Acid-catalyzed esterification, or Fischer esterification, is a well-established method for synthesizing esters.[1] This process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The equilibrium of this reaction is typically shifted towards the product by removing water as it is formed, often through azeotropic distillation.[2]

Homogeneous Catalysis: Strong acids like sulfuric acid are commonly used as catalysts due to their high activity.[3] However, their use presents challenges in terms of catalyst separation, reactor corrosion, and environmental concerns.[4]

Heterogeneous Catalysis: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts such as ion-exchange resins (e.g., Dowex 50WX8) have been employed.[5] These catalysts are easily separated from the reaction mixture, are often reusable, and are generally less corrosive.[5]

Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases as biocatalysts, offers a greener and more selective alternative to chemical catalysis.[1] Lipases can operate under milder reaction conditions, which helps to minimize side reactions and energy consumption.[6] Immobilized lipases are particularly advantageous as they can be easily recovered and reused, enhancing the economic viability of the process.[7]

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for the different synthetic routes to this compound, based on available literature.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Parameter | Homogeneous Acid Catalysis (Sulfuric Acid) | Heterogeneous Acid Catalysis (Dowex 50WX8) | Enzymatic Catalysis (Immobilized Lipase) |

| Catalyst Loading | 1-5 mol% based on limiting reactant[3] | 1-5 wt% based on total reactants[2] | 5-10% by weight of total substrates[8] |

| Temperature | 393 - 423 K[5] | 393 - 423 K[5] | 40 - 60 °C[8] |

| Molar Ratio (Alcohol:Acid) | 3:1 to 10:1[5] | 3:1 to 10:1[5] | 1:1 to 1:3[2] |

| Reaction Time | 2-10 hours[2] | 2-10 hours[2] | 1-24 hours[8] |

| Conversion/Yield | 80-95%[2] | High conversion reported[5] | 85-92% (with Humicola lanuginosa lipase)[2] |

| Key Advantages | High reaction rates | Ease of catalyst separation, reusability | High selectivity, mild conditions, environmentally friendly |

| Key Disadvantages | Difficult catalyst separation, corrosion, side reactions[3] | Potential for mass transfer limitations[2] | Higher catalyst cost, potentially slower reaction rates |

Table 2: Product Composition in the Synthesis of 1-Octyl Decanoate using Dowex 50WX8 Catalyst [5]

| Component | Composition (mass %) at 403 K | Composition (mass %) at 423 K |

| 1-octanol | 66.3% | 56.7% |

| Decanoic acid | 0.1% | 0.1% |

| 1-octyl decanoate | 30.4% | 32.1% |

| Dioctyl ether | 2.4% | 10.2% |

| Others | 0.8% | 0.9% |

| Data derived from a study with an initial alcohol-to-acid molar ratio of 5:1 and 1 mass % of catalyst. |

Experimental Protocols

Protocol for Acid-Catalyzed Synthesis using Sulfuric Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, combine decanoic acid (1.0 mol), n-octanol (1.2 mol), and an appropriate azeotropic solvent such as toluene.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.01-0.05 mol) to the reaction mixture while stirring.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by measuring the amount of water collected.

-

Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Neutralization and Extraction: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.[9]

Protocol for Heterogeneous Acid-Catalyzed Synthesis using Dowex 50WX8

-

Reaction Setup: In a glass reactor equipped with a magnetic stirrer, thermometer, and a system for azeotropic water removal, charge decanoic acid, n-octanol (e.g., in a 1:5 molar ratio), and Dowex 50WX8 catalyst (e.g., 1 mass %).[5]

-

Reaction: Heat the mixture to the desired temperature (e.g., 413 K) with vigorous stirring to avoid mass transfer limitations. Continuously remove the water produced during the reaction.[5]

-

Catalyst Removal: After the reaction is complete (as determined by monitoring the acid number of the mixture), cool the reactor and separate the solid catalyst by filtration.

-

Purification: The liquid product mixture can be purified by vacuum distillation to isolate the this compound.

Protocol for Enzymatic Synthesis using Immobilized Lipase (B570770)

-

Reaction Setup: In a temperature-controlled shaker or stirred-tank reactor, combine decanoic acid (1.0 mol) and n-octanol (1.0 to 1.2 mol) in a solvent-free system or a suitable organic solvent (e.g., n-hexane).

-

Enzyme Addition: Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), at a loading of 5-10% by weight of the total substrates.[8]

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with continuous agitation (e.g., 200 rpm) for a specified duration (e.g., 24 hours).[8] Monitor the conversion of decanoic acid by techniques such as gas chromatography (GC).

-

Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent (e.g., hexane) and dried for reuse.[8]

-

Purification: The liquid phase, containing the this compound, can be purified by vacuum distillation to remove any unreacted starting materials.[8]

Visualizing the Process: Diagrams

Chemical Reaction Pathway

The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound from decanoic acid and octanol.

Caption: Fischer esterification of decanoic acid and octanol.

General Experimental Workflow

This diagram outlines the typical workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Catalyst Selection Flowchart

The choice of catalyst is a critical decision in the synthesis of this compound. This flowchart provides a logical guide for selecting an appropriate catalyst based on key considerations.

Caption: Decision flowchart for catalyst selection.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound | 2306-92-5 | >98% [smolecule.com]

- 3. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 4. US3534088A - Synthesis of octyl esters and alcohols - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Octyl Decanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of octyl decanoate (B1226879), an ester of octanol (B41247) and decanoic acid. It details its chemical identity, physicochemical properties, synthesis methodologies, and its potential applications in drug delivery as a penetration enhancer. This document is intended to be a valuable resource for professionals in research and development who are exploring the use of this compound in their work.

Chemical Identification and Synonyms

The compound with the systematic IUPAC name octyl decanoate is also known by several synonyms in scientific literature and commercial contexts.[1][2][3] Proper identification is crucial for accurate sourcing and regulatory compliance.

Table 1: IUPAC Name and Synonyms of this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| Synonyms | Decanoic acid, octyl ester[1][4] |

| Octyl caprate[1][4] | |

| n-Octyl decanoate[2] | |

| CAS Number | 2306-92-5[1][4][5] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in various formulations. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H36O2 | [1][5] |

| Molecular Weight | 284.48 g/mol | [5] |

| Boiling Point | 334.00 to 336.00 °C @ 760.00 mm Hg | [6] |

| Melting Point | -0.7 °C | [1][4] |

| Density | 0.864 g/cm³ | [4][5] |

| Flash Point | 158.5 °C (317.3 °F) | [5][6] |

| logP (o/w) | 7.918 (estimated) | [6] |

| Solubility | Soluble in alcohol and DMSO. Insoluble in water (0.00371 mg/L @ 25 °C, estimated). | [1][6] |

| Vapor Pressure | 0.000126 mmHg @ 25.00 °C (estimated) | [6] |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through two primary methods: acid-catalyzed esterification and enzyme-catalyzed esterification.

Acid-Catalyzed Esterification (Fischer Esterification)

This traditional method involves the reaction of decanoic acid with octanol in the presence of a strong acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine decanoic acid (1.0 mol), 1-octanol (B28484) (1.2 mol), and an azeotropic solvent such as toluene.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol) to the reaction mixture while stirring.

-

Reaction: Heat the mixture to reflux (approximately 110-120°C). The water formed during the reaction is removed by azeotropic distillation and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the remaining acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to remove the solvent.

-

-

Purification: The crude this compound can be further purified by vacuum distillation to yield the final product.

Enzyme-Catalyzed Esterification

This method utilizes a lipase (B570770) as a biocatalyst, offering a more environmentally friendly approach with high selectivity and milder reaction conditions.

Experimental Protocol:

-

Reaction Setup: In a temperature-controlled shaker, combine decanoic acid (1.0 mol) and 1-octanol (1.0 mol) in a solvent-free system or with a minimal amount of a non-polar organic solvent like n-hexane.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), at a concentration of 5-10% by weight of the total substrates.

-

Reaction: Incubate the mixture at a controlled temperature (typically 40-60°C) with continuous shaking (e.g., 200 rpm) for 24 hours or until the reaction reaches equilibrium.

-

Monitoring: Monitor the reaction progress by analyzing the consumption of fatty acid via titration or by GC analysis of the ester formation.

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.

-

Purification: The product, this compound, can be purified from the unreacted substrates by vacuum distillation.

Application in Drug Delivery: In Vitro Skin Permeation Testing

This compound's lipophilic nature suggests its potential as a penetration enhancer in topical and transdermal drug delivery systems.[1] An in vitro permeation test (IVPT) using Franz diffusion cells is a standard method to evaluate the efficacy of such enhancers.

Experimental Protocol: In Vitro Skin Permeation Study

This protocol is a general framework and should be optimized for the specific drug and formulation.

-

Skin Preparation:

-

Use excised human or animal (e.g., porcine) skin.

-

Carefully remove any subcutaneous fat.

-

Cut the skin to a size suitable for mounting on Franz diffusion cells.

-

Equilibrate the skin in a phosphate-buffered saline (PBS) solution (pH 7.4) for 30 minutes before mounting.

-

-

Franz Diffusion Cell Setup:

-

Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with a suitable receptor solution (e.g., PBS, potentially with a solubilizing agent to maintain sink conditions) and ensure no air bubbles are trapped beneath the skin.

-

Maintain the temperature of the receptor solution at 32°C ± 1°C to ensure the skin surface temperature is at a physiological level.

-

-

Formulation Application:

-

Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (containing the active drug and this compound) and a control formulation (without this compound) evenly onto the surface of the stratum corneum in the donor compartment.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment.

-

Immediately replenish the receptor compartment with fresh, pre-warmed receptor solution.

-

-

Sample Analysis:

-

Analyze the concentration of the active drug in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area over time.

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

-

Calculate the enhancement ratio (ER) by dividing the steady-state flux of the drug from the formulation containing this compound by that from the control formulation.

-

Signaling Pathways

Based on currently available scientific literature, there is no direct evidence to suggest that this compound is significantly involved in specific biological signaling pathways. One study has shown that a structurally related compound, 4-octyl itaconate, can inhibit the STING (stimulator of interferon genes) signaling pathway. However, this finding cannot be directly extrapolated to this compound. Further research is required to elucidate any potential interactions of this compound with cellular signaling cascades.

Conclusion

This compound is a well-characterized ester with established physicochemical properties. Its synthesis can be achieved through both traditional acid-catalyzed and modern enzyme-catalyzed methods, with detailed protocols available for researchers. While its primary applications have been in the fragrance and cosmetic industries, its lipophilic nature makes it a candidate for use as a penetration enhancer in drug delivery systems. The provided protocol for in vitro skin permeation testing offers a robust method for evaluating its potential in this area. Future research should focus on elucidating its mechanism of action as a penetration enhancer and exploring any potential biological activities, including its influence on cellular signaling pathways.

References

The Solubility Profile of Octyl Decanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of octyl decanoate (B1226879) in various organic solvents. Understanding the solubility characteristics of this versatile ester is crucial for its effective application in pharmaceutical formulations, particularly in the development of topical and transdermal drug delivery systems where it often serves as a vehicle or penetration enhancer.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of octyl decanoate, a long-chain ester, is governed by the principle of "like dissolves like." Its nonpolar alkyl chains contribute to its affinity for other nonpolar or weakly polar organic solvents, while its ester group provides a degree of polarity.

Quantitative Solubility of this compound

For the purpose of providing a practical guide, the following table summarizes the expected solubility of this compound based on available information and chemical principles. It is important to note that these are general indicators and precise quantitative solubility may vary with temperature and the presence of other solutes.

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Ethanol | C₂H₅OH | Polar | Miscible[1] |

| Methanol | CH₃OH | Polar | Soluble to Miscible |

| Isopropanol | C₃H₈O | Polar | Soluble to Miscible |

| Acetone | C₃H₆O | Polar Aprotic | Soluble to Miscible[1] |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble to Miscible |

| Hexane | C₆H₁₄ | Nonpolar | Soluble to Miscible |

| Toluene | C₇H₈ | Nonpolar | Soluble to Miscible |

| Chloroform | CHCl₃ | Moderately Polar | Soluble to Miscible |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[2] |

| Water | H₂O | Very Polar | Insoluble/Poorly Soluble[1] |

Experimental Protocol for Determining Solubility

For researchers requiring precise quantitative solubility data for their specific applications, a gravimetric method can be employed. This method is straightforward and relies on the accurate measurement of mass.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solute ensures that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is considered saturated when the concentration of the solute in the solvent remains constant over time.[3]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solute) using a micropipette.

-

Filter the collected sample through a syringe filter that is compatible with the solvent to remove any remaining undissolved microparticles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or beaker (W₁).

-

Transfer the filtered aliquot of the saturated solution into the pre-weighed container.

-

Reweigh the container with the solution to determine the mass of the solution (W₂).

-

Carefully evaporate the solvent in a well-ventilated fume hood or a drying oven at a temperature below the boiling point of this compound but sufficient to evaporate the solvent.

-

Once the solvent has completely evaporated, cool the container to room temperature in a desiccator and weigh it again to determine the mass of the dissolved this compound (W₃).

-

-

Calculation of Solubility:

-

Mass of the solvent = W₂ - W₃

-

Mass of the solute (this compound) = W₃ - W₁

-

Solubility ( g/100 g of solvent) = (Mass of solute / Mass of solvent) x 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Role of this compound in Transdermal Drug Delivery

In the field of drug development, this compound is frequently utilized as a penetration enhancer in topical and transdermal formulations. Its lipophilic nature allows it to interact with the lipid matrix of the stratum corneum, the outermost layer of the skin, which is the primary barrier to drug absorption.

The mechanism by which fatty acid esters like this compound enhance skin permeation involves the disruption of the highly ordered structure of the stratum corneum lipids. This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to diffuse through the skin.[4][5][6]

Visualization of the Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound enhances the penetration of an active pharmaceutical ingredient (API) through the skin.

This guide provides a foundational understanding of the solubility of this compound in organic solvents and its application in drug delivery. For specific formulation development, it is recommended that researchers conduct their own solubility studies using the outlined protocol to obtain precise data relevant to their unique systems.

References

- 1. This compound, 2306-92-5 [thegoodscentscompany.com]

- 2. Buy this compound | 2306-92-5 | >98% [smolecule.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Octyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl decanoate (B1226879) (CAS No. 2306-92-5), the ester of octanol (B41247) and decanoic acid, is a versatile compound with applications in the pharmaceutical, cosmetic, and flavor industries.[1] Its physical properties are critical to its function in various formulations, influencing its solvent capacity, emollient feel, and volatility. This technical guide provides a comprehensive overview of the core physical properties of octyl decanoate, detailed experimental protocols for their determination, and a discussion of its synthesis.

Core Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₁₈H₃₆O₂ | |

| Molecular Weight | 284.48 | g/mol |

| Boiling Point | 334.00 - 336.00 | °C at 760 mmHg |

| Melting Point | -0.7 | °C |

| Density | 0.864 | g/cm³ |

| Refractive Index (n_D) | 1.442 | |

| Vapor Pressure | 0.000126 | mmHg at 25°C (estimated) |

| Solubility | Soluble in alcohol and DMSO. Insoluble in water (0.00371 mg/L at 25°C, estimated) |

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its application in research and development. The following sections detail the methodologies for measuring its key physical parameters.

Synthesis of this compound

Two primary methods for the synthesis of this compound are Fischer-Speier esterification and lipase-catalyzed esterification.

1. Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between decanoic acid and octanol.

-

dot

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of decanoic acid and octanol in a suitable solvent such as toluene. To drive the equilibrium towards the product, a slight excess of the less expensive reactant, typically the alcohol, can be used.[2][3]

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol% of the limiting reagent).[4]

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.[2]

-

Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a saturated sodium chloride solution (brine) to remove any remaining aqueous impurities.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

-

2. Lipase-Catalyzed Esterification

This method utilizes lipases as biocatalysts, offering a milder and more selective alternative to acid catalysis.

-

dot

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

-

Protocol:

-

Combine decanoic acid and octanol in a solvent-free system or in a non-polar organic solvent like hexane.

-

Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), to the mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrates.

-

Incubate the reaction mixture at a controlled temperature, generally between 40-60°C, with constant agitation (e.g., in a shaking incubator).[5]

-

Monitor the reaction progress over time by taking aliquots and analyzing the conversion to this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once the reaction has reached equilibrium or the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed and reused.

-

The product can be purified from the remaining substrates by vacuum distillation or column chromatography.

-

Determination of Physical Properties

The following are generalized protocols for determining the physical properties of this compound, which can be adapted from standard methods.

1. Boiling Point Determination

The boiling point can be determined using a distillation apparatus or a micro-method with a Thiele tube.

-

Protocol (Distillation Method):

-

Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Place a small volume of this compound and a few boiling chips in the distillation flask.

-

Heat the flask gently.

-

Record the temperature at which the liquid is actively boiling and the vapor is condensing and dripping into the receiving flask. This temperature range is the boiling point.[6]

-

2. Melting Point Determination

The melting point of this compound, which is a liquid at room temperature, is determined by cooling the substance until it solidifies and then gently warming it.

-

Protocol (Capillary Method):

-

Cool a sample of this compound until it solidifies.

-

Introduce a small amount of the solidified sample into a capillary tube.[7]

-

Place the capillary tube in a melting point apparatus.[7][8]

-

Heat the sample slowly, at a rate of approximately 1°C per minute, near the expected melting point.[9]

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[7][10]

-

3. Density Determination

The density of liquid this compound can be determined using a pycnometer or a digital density meter according to ASTM D4052.[11]

-

Protocol (Pycnometer Method):

-

Clean and dry a pycnometer of a known volume and weigh it accurately.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the calibration mark of the pycnometer.

-

Reweigh the filled pycnometer.

-

Calculate the density by dividing the mass of the this compound by the known volume of the pycnometer.

-

4. Refractive Index Determination

The refractive index is measured using a refractometer, such as an Abbe refractometer, following a standard method like ASTM D1218.[12][13][14][15]

-

Protocol:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to reach the temperature of the instrument (e.g., 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

5. Viscosity Determination

The kinematic viscosity of this compound can be measured using a capillary viscometer according to ASTM D445.[16]

-

Protocol:

-

Select a calibrated capillary viscometer appropriate for the expected viscosity of this compound.

-

Fill the viscometer with the sample and place it in a constant temperature bath until it reaches thermal equilibrium.

-

Draw the liquid up through the capillary to a point above the upper timing mark.

-

Measure the time it takes for the liquid to flow between the upper and lower timing marks.

-

Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.

-

Potential Biological Effects and Signaling Pathways

Direct research on the specific cell signaling pathways modulated by this compound is limited. However, upon hydrolysis in a biological system, this compound would yield octanol and decanoic acid. The biological activities of decanoic acid have been studied and can provide insights into the potential effects of this compound.

Decanoic acid has been shown to influence cellular metabolism and signaling. For instance, it can impact pathways related to energy metabolism and oxidative stress.[17] In some contexts, medium-chain fatty acids like decanoic acid have been observed to modulate the mTORC1 and Akt-mTOR signaling pathways, which are crucial for cell growth and metabolism.[18] Furthermore, related alkylphenols, such as octylphenol (B599344) and nonylphenol, have been demonstrated to interfere with nitric oxide (NO) signaling pathways, which could lead to alterations in cellular redox balance and mitochondrial function.[19]

-

dot

Caption: Hypothesized signaling effects of this compound hydrolysis products.

This diagram illustrates the potential for this compound, through its hydrolysis products, to influence key cellular signaling pathways. It is important to note that these are hypothesized effects based on studies of its constituent parts and related molecules, and further research is needed to elucidate the direct signaling roles of this compound itself.

References

- 1. Buy this compound | 2306-92-5 | >98% [smolecule.com]

- 2. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. youtube.com [youtube.com]

- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. atslab.com [atslab.com]

- 14. matestlabs.com [matestlabs.com]

- 15. intertekinform.com [intertekinform.com]

- 16. mdpi.com [mdpi.com]

- 17. Toxicity of octanoate and decanoate in rat peripheral tissues: evidence of bioenergetic dysfunction and oxidative damage induction in liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Octyl Decanoate Hydrolysis and Transesterification Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl decanoate (B1226879), an ester with significant applications in the pharmaceutical, cosmetic, and food industries, is synthesized and modified through pivotal chemical reactions, primarily hydrolysis and transesterification. This guide provides a comprehensive technical overview of these reactions, detailing the underlying mechanisms, catalytic strategies (with a focus on enzymatic catalysis), and kinetic parameters. It includes structured data tables for comparative analysis of reaction conditions and outcomes, detailed experimental protocols for laboratory replication, and visual diagrams to elucidate reaction pathways and workflows. This document serves as a critical resource for professionals engaged in the research, development, and optimization of processes involving octyl decanoate.

Introduction

This compound (also known as octyl caprate) is the ester formed from octanol (B41247) and decanoic acid. Its properties as an emollient, solvent, and fragrance component make it a valuable ingredient in various formulations. Understanding the cleavage (hydrolysis) and transformation (transesterification) of its ester bond is crucial for quality control, formulation stability, and the synthesis of novel derivatives.

-

Hydrolysis: The cleavage of the ester bond in this compound by water, yielding octanol and decanoic acid. This reaction is often undesirable in formulated products, leading to changes in pH and degradation of the final product. However, it is a fundamental reaction in digestive processes and can be harnessed for analytical purposes.

-

Transesterification (Alcoholysis): The exchange of the octyl group of the ester with another alcohol. This reaction is a powerful tool for modifying the properties of the ester, such as creating shorter or longer chain esters for different applications, and is central to processes like biodiesel production.[1][2]

Enzymatic catalysis, particularly using lipases, has become the preferred method for mediating these reactions due to its high selectivity, mild reaction conditions, and environmentally friendly nature compared to chemical catalysts.[1][3] Lipases (EC 3.1.1.3) are highly efficient biocatalysts that function at the oil-water interface to hydrolyze triglycerides and synthesize esters.[1][4]

Enzymatic Reaction Mechanisms

Lipase-catalyzed hydrolysis and transesterification of esters like this compound proceed through a well-established "ping-pong bi-bi" mechanism involving a catalytic triad (B1167595) (typically Serine, Histidine, and Aspartate/Glutamate) in the enzyme's active site.[5][6]

-

Acylation Step: The serine residue in the catalytic triad, activated by the nearby histidine, performs a nucleophilic attack on the carbonyl carbon of the this compound substrate.[5] This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site.[5] This intermediate then collapses, releasing octanol and forming a covalent acyl-enzyme complex.[7]

-

Deacylation Step:

-

For Hydrolysis: A water molecule acts as the nucleophile, attacking the acyl-enzyme complex. This forms a second tetrahedral intermediate.[4] This intermediate breaks down, releasing decanoic acid and regenerating the free enzyme.[7]

-